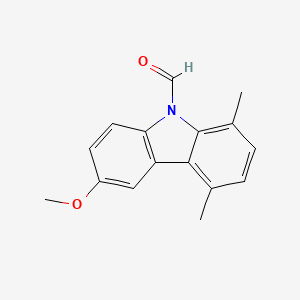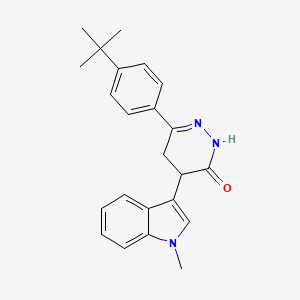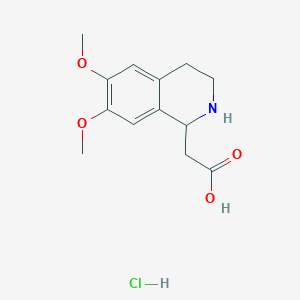
6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is a complex organic compound belonging to the carbazole family. Carbazoles are tricyclic aromatic compounds with a nitrogen atom in the central ring, and they are known for their diverse biological and chemical properties. This particular compound has a methoxy group at the 6th position, methyl groups at the 1st and 4th positions, and a formyl group at the 9th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde typically involves multiple steps, starting with the formation of the carbazole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require high temperatures and strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the high temperatures and pressures required for the reactions. The use of catalysts and optimized reaction conditions can help improve the yield and purity of the final product.
化学反応の分析
Types of Reactions: 6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, this compound is being studied for its potential use in medical applications, such as the treatment of infections and cancer.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism by which 6-methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation.
類似化合物との比較
6-Methoxy-1,4-dimethyl-9H-carbazole: This compound lacks the formyl group at the 9th position.
6-Methoxy-1,4-dimethyl-9H-carbazole-3-carbaldehyde: This compound has the formyl group at the 3rd position instead of the 9th position.
Uniqueness: 6-Methoxy-1,4-dimethyl-9H-carbazole-9-carbaldehyde is unique due to the presence of the formyl group at the 9th position, which significantly affects its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
6-methoxy-1,4-dimethylcarbazole-9-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-10-4-5-11(2)16-15(10)13-8-12(19-3)6-7-14(13)17(16)9-18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFJHZUIKUXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)OC)N(C2=C(C=C1)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isobutyl-1H-benzo[d]imidazole](/img/structure/B2979357.png)

![2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2979360.png)
![6-chloro-4-hydrazinyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2979361.png)


![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2979373.png)

